N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Description
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, an oxazole ring, and a piperidine ring, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-16-24(21,22)10-11-3-2-6-19(9-11)15(20)18-8-13-7-17-14(23-13)12-4-5-12/h7,11-12,16H,2-6,8-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOICFWRXFDYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN(C1)C(=O)NCC2=CN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazole ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole and piperidine rings. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the cyclopropane and sulfonamide groups but lacks the oxazole and piperidine rings.
Indole derivatives: These compounds contain an indole ring, which is structurally similar to the oxazole ring in terms of aromaticity and potential biological activity.
Uniqueness
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is unique due to its combination of a cyclopropyl group, an oxazole ring, and a piperidine ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
